{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety linked to a phosphonic acid group via an ethoxy bridge, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid typically involves the following steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.
Attachment of the Ethoxy Linker: The ethoxy group is introduced through an etherification reaction.
Introduction of the Phosphonic Acid Group: The final step involves the phosphorylation of the ethoxy group to form the phosphonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazinone ring or the phosphonic acid group.
Substitution: The ethoxy linker can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological systems.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, while the phosphonic acid group can participate in binding to metal ions or other molecules. These interactions can modulate biochemical pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid: Unique due to its combination of benzotriazinone and phosphonic acid groups.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1086386-42-6 |
---|---|
Molecular Formula |
C10H12N3O5P |
Molecular Weight |
285.19 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C10H12N3O5P/c14-10-8-3-1-2-4-9(8)11-12-13(10)5-6-18-7-19(15,16)17/h1-4H,5-7H2,(H2,15,16,17) |
InChI Key |
PUZYUQXVGHEZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.